(Z)-4-amino-4-oxobut-2-enoic acid structure and characteristics
(Z)-4-amino-4-oxobut-2-enoic acid structure and characteristics
An In-Depth Technical Guide to (Z)-4-amino-4-oxobut-2-enoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (Z)-4-amino-4-oxobut-2-enoic acid, more commonly known as maleamic acid. Intended for researchers, chemists, and drug development professionals, this document delves into the molecule's fundamental structure, physicochemical properties, synthesis, unique reactivity, and its burgeoning applications in pharmaceuticals and materials science.
Introduction: A Molecule of Duality and Potential
(Z)-4-amino-4-oxobut-2-enoic acid is an α,β-unsaturated monocarboxylic acid and a dicarboxylic acid monoamide.[1] While seemingly simple, its structure embodies a fascinating chemical duality. It is not only an endogenous metabolite found in organisms like Escherichia coli but also a versatile building block in synthetic chemistry.[1][2] Its significance stems from the unique arrangement of its carboxyl and amide functional groups, which are held in a cis (Z) configuration. This stereochemistry is crucial, as it enables a remarkable intramolecular reactivity that sets it apart from its trans isomer, fumaramide.
This guide will explore the core characteristics of maleamic acid, with a particular focus on the causality behind its chemical behavior and how this can be exploited in advanced applications, from the design of enzyme inhibitors to the creation of dynamic, self-adapting material systems.[3][4]
Chemical Structure and Physicochemical Properties
The defining feature of maleamic acid is the cis geometry of the double bond, which places the carboxylic acid and carboxamide groups on the same side. This proximity is the primary driver of its characteristic chemical behavior.
Caption: Chemical structure of (Z)-4-amino-4-oxobut-2-enoic acid.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of maleamic acid.
| Property | Value | Source |
| IUPAC Name | (2Z)-4-Amino-4-oxo-2-butenoic acid | [5] |
| Common Name | Maleamic acid | [5] |
| CAS Number | 557-24-4 | [5] |
| Molecular Formula | C₄H₅NO₃ | [5] |
| Molecular Weight | 115.09 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | DMSO: ≥ 116.67 mg/mL | [7] |
| Classification | Endogenous Metabolite | [2][8] |
Synthesis and Unique Reactivity
The synthesis of maleamic acid is straightforward, yet its reactivity profile is complex and highly useful, particularly in the field of dynamic combinatorial chemistry.
Protocol 1: Synthesis of Maleamic Acid
This protocol describes the standard laboratory synthesis via the aminolysis of maleic anhydride. The choice of a non-protic solvent in the initial step is critical to prevent hydrolysis of the anhydride, which would yield maleic acid as an undesired byproduct.
Materials:
-
Maleic Anhydride
-
Ammonium Hydroxide (Aqueous solution, ~28-30%)
-
Diethyl Ether (Anhydrous)
-
Ice Bath
-
Stir Plate and Magnetic Stir Bar
-
Büchner Funnel and Filter Paper
Procedure:
-
Dissolution: Dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stir bar. Place the flask in an ice bath and stir until the solution is chilled.
-
Amination: Slowly add an equimolar amount of chilled, concentrated ammonium hydroxide dropwise to the stirring solution. The exothermicity of the reaction is managed by the ice bath. A white precipitate of maleamic acid will form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product cake with a small amount of cold diethyl ether to remove any unreacted maleic anhydride.
-
Drying: Dry the purified maleamic acid under vacuum to yield a fine, white powder.
Core Reactivity: Reversible Transamidation
The most compelling characteristic of maleamic acids is their ability to exist in a dynamic equilibrium with their constituent anhydride and amine precursors in organic solvents.[4] This is a direct consequence of the cis-conformation, where the carboxylic acid group is positioned to act as an intramolecular catalyst for amide cleavage.
This equilibrium provides a pathway for uncatalyzed, reversible transamidation at room temperature. When a different amine is introduced to a solution of a maleamic acid, it can react with the transiently formed anhydride, leading to a new maleamic acid product. The system eventually reaches a thermodynamic equilibrium distribution of amides.[4]
Caption: Reversible transamidation pathway of maleamic acids.
This behavior can be controlled by external stimuli. The addition of a Brønsted acid or base can shift the equilibrium, effectively switching between the amide and anhydride states.[4] This makes maleamic acids a powerful tool for creating responsive chemical systems.
Applications in Research and Drug Development
The structural and reactive properties of maleamic acid make it a valuable scaffold in several scientific domains.
-
Pharmaceutical Building Block: Its structural similarity to natural amino acid metabolites makes it an attractive starting point for designing enzyme inhibitors.[3] The unsaturated backbone and defined stereochemistry can be used to create peptide mimetics, which are crucial in modern drug design.[3]
-
Dynamic Combinatorial Chemistry (DCC): The reversible transamidation of maleamic acids is a significant addition to the DCC toolbox.[4] It allows for the creation of dynamic libraries of compounds that can adapt their composition in response to the introduction of a biological target (e.g., a protein), with the best-binding library member being amplified.
-
Polymer and Materials Science: Maleamic acid can be polymerized or grafted onto other polymers. For instance, styrene-maleic anhydride copolymers can be reacted with ammonia to create water-soluble styrene-maleamic acid polymers, which have applications as environmentally friendly paper sizing agents to improve water resistance.[9]
Analytical Characterization and Storage
Proper characterization is essential for confirming the identity and purity of synthesized maleamic acid.
Spectroscopic Data
| Technique | Key Observations (in DMSO-d₆) | Source |
| ¹H NMR | Vinyl protons (CH =CH ) appear as two distinct doublets around δ 6.28 and 6.42 ppm. Two broad singlets for the amide (-NH ₂) and carboxylic acid (-COOH ) protons are observed at approximately δ 8.18/8.53 and δ 15.3 ppm, respectively. | [10] |
| Mass Spec (EI) | The molecular ion peak [M]⁺ is observed at m/z = 115. Key fragment ions are observed at m/z = 99, 97, 71, and 55, corresponding to losses of NH₂, H₂O, and other fragments. | [5][10] |
| Infrared (IR) | By analogy to maleic acid and its derivatives, characteristic peaks include: strong C=O stretching for the carboxylic acid (~1700 cm⁻¹), C=O stretching for the amide (Amide I band, ~1650 cm⁻¹), and N-H bending (Amide II band, ~1600 cm⁻¹). | [11] |
Protocol 2: Preparation of Stock Solutions for In Vitro/In Vivo Use
As an endogenous metabolite, maleamic acid is often used in biological assays. This protocol provides a method for preparing a stock solution.
Materials:
-
(Z)-4-amino-4-oxobut-2-enoic acid
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Primary Stock: Prepare a high-concentration primary stock solution by dissolving the compound in DMSO (e.g., 20.8 mg/mL).[8] Sonication may be used to aid dissolution.
-
Working Solution Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline): a. Take 100 µL of the DMSO primary stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. This yields a solution of at least 2.08 mg/mL.[8]
-
Storage: Store the primary DMSO stock at -80°C for up to 6 months or -20°C for up to 1 month.[8] Prepare aqueous working solutions fresh before use.
Safety, Handling, and Storage
While specific safety data for maleamic acid is limited, prudent laboratory practices should be followed based on its acidic nature and similarity to maleic acid.
-
Handling: Handle in a well-ventilated area or fume hood.[12] Avoid generating dust.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place.[12] Recommended long-term storage for the solid compound is at -20°C.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. As an acidic compound, neutralization may be required before disposal.[13]
References
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MySkinRecipes. (Z)-4-Amino-4-oxobut-2-enoic acid. [Link]
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Wikipedia. (Z)-4-Amino-2-butenoic acid. [Link]
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P. G. M. Wuts, et al. (2019). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal. [Link]
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PubChem - NIH. 4-Anilino-4-oxobut-2-enoic acid. [Link]
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PubChem - NIH. 2-Amino-4-oxobutanoic acid. [Link]
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PubChem - NIH. Maleamic acid. [Link]
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Carl ROTH. Safety Data Sheet: Maleic acid. [Link]
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ResearchGate. Synthesis of water-soluble maleamic acid polymer functionalized with aldehyde groups for paper sizing. [Link]
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Wisconsin State Laboratory of Hygiene. Maleic Acid Safety Data Sheet. [Link]
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AIP Publishing. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate. [Link]
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MDPI. L-Malic Acid Descaler for Drinking Water—Physicochemical Analysis and Biological Activity. [Link]
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ResearchGate. Infrared spectrum of maleic anhydride and maleic acid. [Link]
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Frontiers. Differences in Microbial Communities Stimulated by Malic Acid Have the Potential to Improve Nutrient Absorption and Fruit Quality of Grapes. [Link]
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ResearchGate. Synthesis of 4-Amino-7-oxyindoles via Dearomatization of 4-Alkyl-2-alkynylanilines and Dual Fragment Incorporation with O-Benzoylhydroxylamines. [Link]
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CeMines. (Z)-4-Amino-4-oxobut-2-enoic acid. [Link]
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APEX science. (Z)-4-Amino-4-oxobut-2-enoic acid. [Link]
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